

2-(Methylthio)phenol: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: **2-(Methylthio)phenol**

Cat. No.: **B087076**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)phenol, also known as 2-hydroxythioanisole, is a bifunctional organic compound that has emerged as a crucial intermediate and versatile building block in organic synthesis.^[1] With the CAS Registry Number 1073-29-6, this aryl sulfide possesses a unique structure featuring both a nucleophilic hydroxyl group and a modifiable thioether linkage on an aromatic scaffold.^{[1][2]} This distinct combination of reactive sites allows for a wide array of chemical transformations, making it an invaluable tool for constructing complex molecular architectures.

Its utility spans various sectors, including the synthesis of pharmaceuticals, agrochemicals, and specialty materials.^[2] In the pharmaceutical industry, **2-(Methylthio)phenol** is particularly noted as a key intermediate in the synthesis of advanced therapeutic agents, such as Retinoic Acid Receptor-related Orphan Receptor gamma (ROR- γ) inhibitors, which are promising for the treatment of autoimmune diseases like psoriasis and rheumatoid arthritis.^[1] The sulfur-containing moiety can also act as a chelating agent for metal ions, finding use in the development of novel catalysts.^[2] This guide provides a comprehensive overview of the physical and chemical properties of **2-(Methylthio)phenol**, its key synthetic applications with detailed experimental protocols, and the strategic logic behind its use as a foundational molecular scaffold.

Physical and Spectroscopic Properties

2-(Methylthio)phenol is typically a colorless to pale yellow liquid with a characteristic sulfurous odor.^{[1][3]} Its physical and spectroscopic properties are summarized in the tables below, providing essential data for laboratory use and reaction planning.

Table 1: Physical Properties of **2-(Methylthio)phenol**

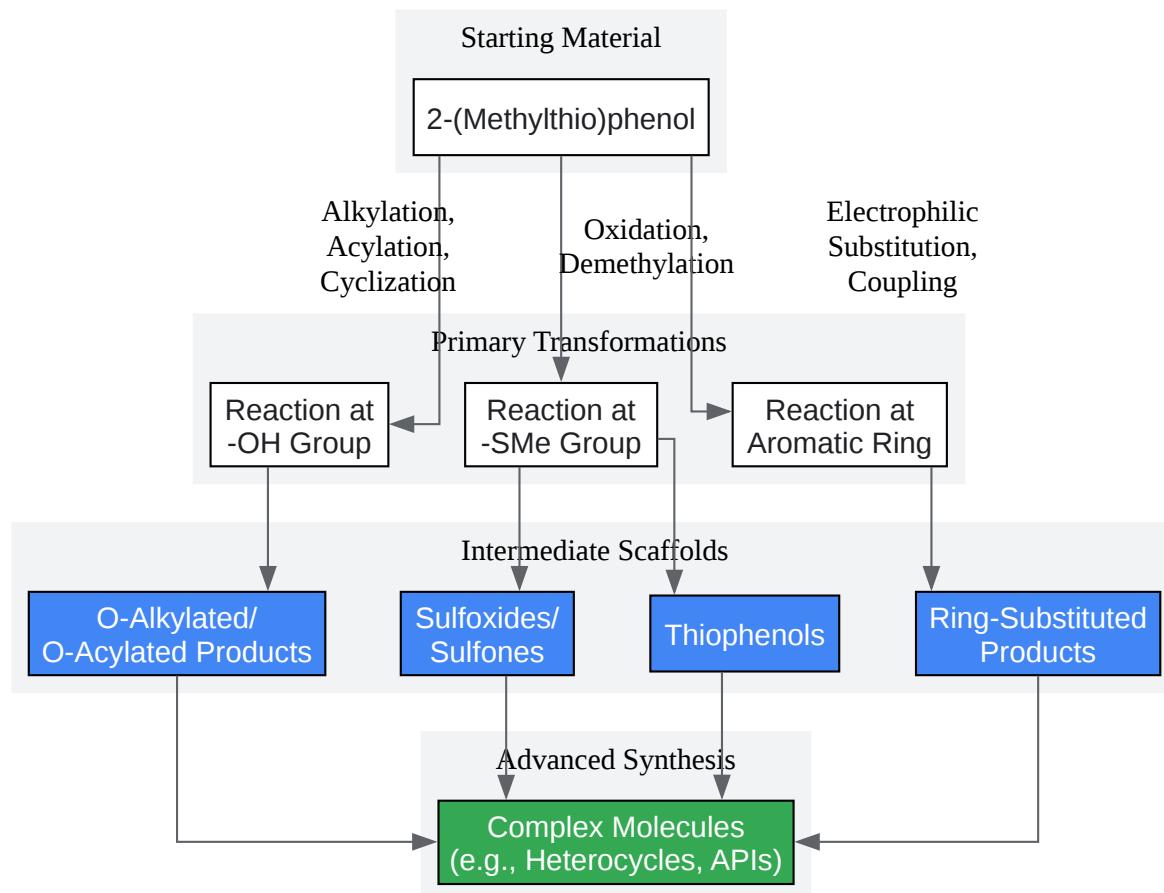
Property	Value	Reference(s)
CAS Number	1073-29-6	[1] [4]
Molecular Formula	C ₇ H ₈ OS	[3] [4]
Molecular Weight	140.20 g/mol	[3] [4] [5]
Appearance	Colorless to pale yellow clear liquid	[1] [3]
Boiling Point	218-219 °C at 760 mmHg; 105 °C at 22 mmHg	[3]
Specific Gravity	1.168 - 1.173 @ 25 °C	[3]
Refractive Index	1.575 - 1.584 @ 20 °C	[3]
Flash Point	107.78 °C (226.00 °F)	[3]
Solubility	Soluble in alcohol; Water solubility 4978 mg/L @ 25 °C (est.)	[3]

Table 2: Spectroscopic Data of **2-(Methylthio)phenol**

Spectroscopy	Characteristic Features	Reference(s)
¹ H NMR	Aromatic protons (δ ~7-8 ppm); Phenolic OH (broad, δ 3-8 ppm); S-CH ₃ (singlet)	[6]
¹³ C NMR	Aromatic carbons; C-OH; S-CH ₃	[6]
IR Spectroscopy	Broad O-H stretch (~3500 cm ⁻¹); C-O stretch; Aromatic C=C bands (1500-1600 cm ⁻¹)	[4][6][7]
Mass Spectrometry	Molecular ion peak (M ⁺); Characteristic fragmentation patterns including loss of CO (M-28) and HCO (M-29)	[4][7]

Core Synthetic Applications and Workflows

The synthetic versatility of **2-(Methylthio)phenol** stems from the selective reactivity of its hydroxyl group, methylthio group, and the aromatic ring. This allows for a logical, stepwise construction of more complex molecules.

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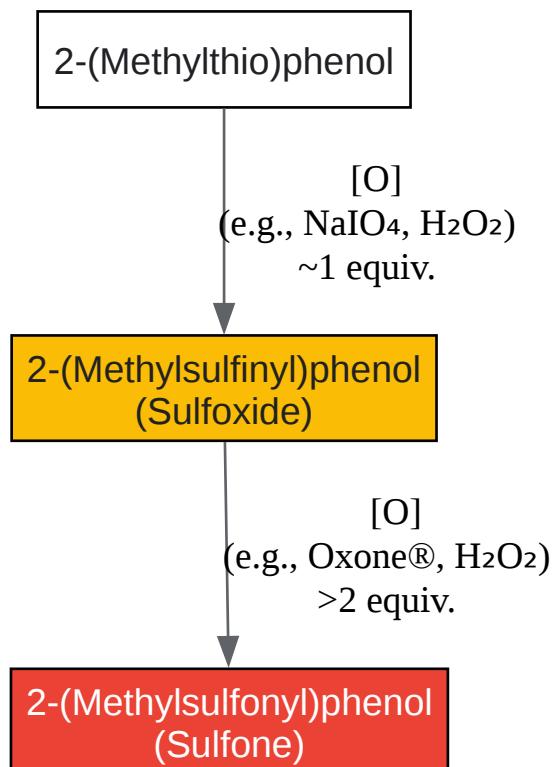
Caption: General synthetic workflow using **2-(Methylthio)phenol**.

Reactions at the Methylthio Group

The thioether moiety is a key functional handle, allowing for oxidation to sulfoxides and sulfones or demethylation to the corresponding thiophenol.

Oxidation to Sulfoxide and Sulfone

The oxidation of the methylthio group is a critical transformation, as sulfoxides and sulfones are important functional groups in many biologically active compounds.^[8] This oxidation can be performed selectively to yield either the sulfoxide or the sulfone by choosing the appropriate oxidant and stoichiometry.



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Caption: Oxidation pathway of the methylthio group.

This protocol describes the selective oxidation of the methylthio group to a sulfoxide using sodium periodate.

Materials:

- **2-(Methylthio)phenol**
- Sodium periodate (NaIO₄)
- Methanol

- Water
- Ethyl acetate
- Round-bottom flask, magnetic stirrer

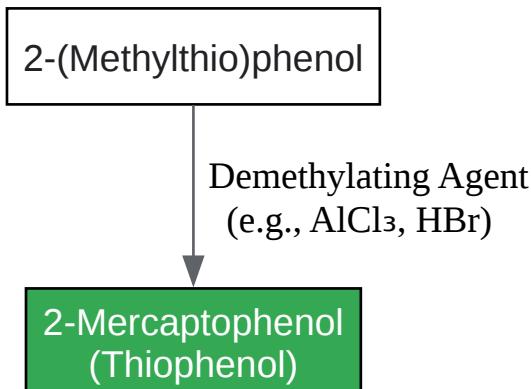
Procedure:

- Dissolve **2-(Methylthio)phenol** (1 mmol, 140.2 mg) in methanol (10 mL) in a round-bottom flask.[8]
- In a separate container, prepare a solution of sodium periodate (1.1 mmol, 235.3 mg) in water (3-5 mL).[8]
- Add the aqueous sodium periodate solution dropwise to the stirred methanolic solution of the substrate at room temperature.[8]
- Stir the reaction mixture at room temperature. The reaction is often accompanied by the formation of a white precipitate (sodium iodate).[8]
- Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- Once the starting material is consumed, filter the reaction mixture to remove the insoluble salts.[8]
- Concentrate the filtrate under reduced pressure to remove the methanol.
- Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude sulfoxide, which can be purified by column chromatography.

Demethylation to 2-Mercaptophenol

The removal of the methyl group to unmask the thiophenol (mercaptan) is a valuable transformation, as thiols are highly useful nucleophiles and precursors for other sulfur-containing functional groups. This can be achieved using various reagents, with aluminum

chloride (AlCl_3) being effective for demethylating aryl methyl ethers, especially those with ortho-coordinating groups.[9]



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Caption: Demethylation of **2-(Methylthio)phenol**.

This protocol provides a general method for the demethylation of an ortho-substituted aryl methyl ether using aluminum chloride.[9]

Materials:

- **2-(Methylthio)phenol**
- Anhydrous aluminum chloride (AlCl_3)
- Dry dichloromethane (DCM)
- Hydrochloric acid (1N)
- Round-bottom flask, magnetic stirrer, nitrogen atmosphere apparatus

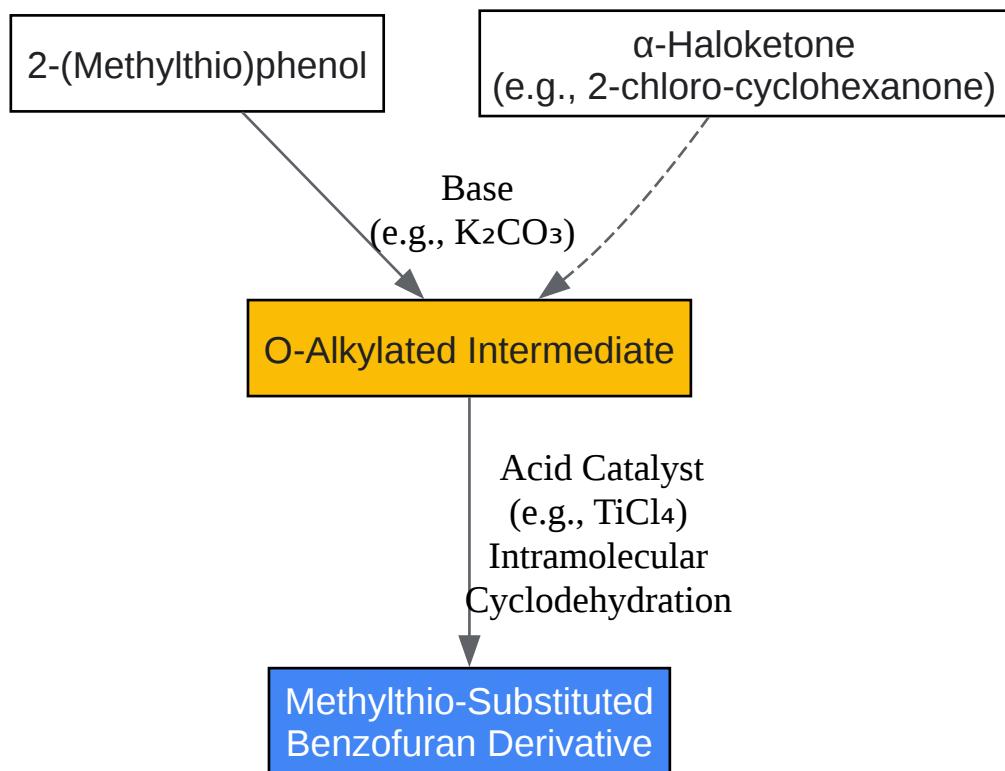
Procedure:

- To a stirred solution of **2-(Methylthio)phenol** (1.0 mmol, 140.2 mg) in dry DCM (5 mL) under a nitrogen atmosphere, add anhydrous AlCl_3 (1.5 mmol, 200 mg) in one portion at -5 °C (ice-salt bath).[9]

- Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
- Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1N HCl (10 mL).
- Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 2-mercaptophenol.

Reactions at the Hydroxyl Group: Synthesis of Benzofurans

The phenolic hydroxyl group serves as an excellent nucleophile and a directing group for cyclization reactions. A prominent application is in the synthesis of the benzofuran core, a privileged scaffold found in numerous natural products and pharmaceutical compounds.[\[10\]](#)[\[11\]](#) One common strategy involves the O-alkylation of the phenol with an α -haloketone followed by intramolecular cyclization.[\[12\]](#)



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